2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with two tert-butyl groups and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2,6-di-tert-butylpyridine with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the boron-containing moiety.
Substitution: The compound can participate in substitution reactions, particularly at the boron center, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted pyridine derivatives. These products are valuable intermediates in organic synthesis and can be further transformed into more complex molecules .
Scientific Research Applications
2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its ability to form stable carbon-boron bonds. This property is exploited in various coupling reactions, where the compound acts as a boron source. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being performed .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct steric and electronic properties. These properties make it particularly useful in selective coupling reactions and in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C19H32BNO2 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C19H32BNO2/c1-16(2,3)14-11-13(12-15(21-14)17(4,5)6)20-22-18(7,8)19(9,10)23-20/h11-12H,1-10H3 |
InChI Key |
YXMIJQKROKOULP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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